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NH2-PEG1-C1-Boc CAS number and molecular weight

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Compound of Interest		
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In-Depth Technical Guide: NH2-PEG1-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **NH2-PEG1-C1-Boc**, a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker. This document details its chemical properties, provides a representative experimental protocol for its application in PROTAC synthesis, and illustrates key biological and experimental workflows.

Core Concepts and Applications

NH2-PEG1-C1-Boc, with the IUPAC name tert-butyl 2-(2-aminoethoxy)acetate, is a valuable building block in the field of targeted protein degradation.[1] Its primary application is as a linker in the synthesis of PROTACs.[2][3] PROTACs are chimeric molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful therapeutic modality for diseases driven by aberrant protein expression, such as cancer.[4]

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and affecting the molecule's overall physicochemical properties, such as solubility and cell permeability.[5][7] The single polyethylene glycol (PEG) unit in **NH2-PEG1-C1-Boc** enhances



the aqueous solubility of the resulting PROTAC molecule, a crucial property for improving bioavailability.[3]

The bifunctional nature of **NH2-PEG1-C1-Boc**, featuring a free primary amine and a Boc-protected carboxylic acid, allows for a sequential and controlled conjugation to the two distinct ligands, providing a strategic approach to PROTAC assembly.

Data Presentation

The quantitative and qualitative data for **NH2-PEG1-C1-Boc** are summarized in the table below for easy reference.

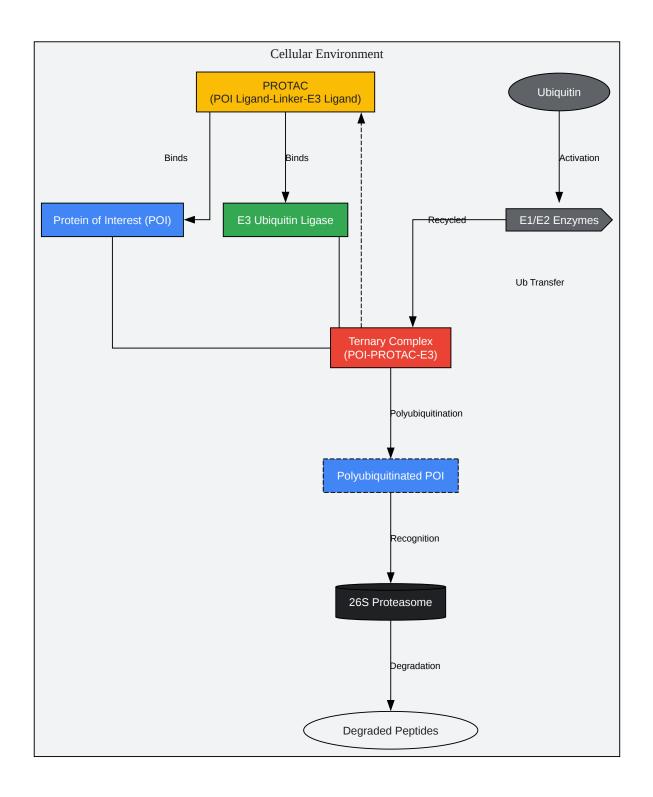
Property	Value	Reference
CAS Number	1155811-37-2	[1][8][9]
Molecular Weight	175.23 g/mol	[1][8][9]
Chemical Formula	C8H17NO3	[1][8]
IUPAC Name	tert-butyl 2-(2- aminoethoxy)acetate	[1]
Synonyms	Amino-PEG1-CH2CO2-t-butyl ester, H2N-PEG1-CH2CO2-Boc	[1][8]
Purity	>95%	[1][8]
Appearance	White to off-white solid (typical for similar compounds)	[5]
Solubility	Soluble in DMSO, DMF, and other polar organic solvents	[5][10]
Storage Conditions	Short-term (days to weeks): 0 - 4 °C; Long-term (months to years): -20 °C. Store in a dry, dark place.	[1]



Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[4][5][6]





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PROTAC-mediated protein degradation pathway.



Experimental Protocols

The following is a representative two-step protocol for the synthesis of a PROTAC using **NH2-PEG1-C1-Boc**. This protocol involves an initial amide coupling using the free amine of the linker, followed by deprotection of the Boc group and a second amide coupling.

Materials and Reagents:

- NH2-PEG1-C1-Boc
- POI-Ligand-COOH (Ligand for Protein of Interest with a carboxylic acid)
- E3-Ligand-NH2 (Ligand for E3 Ligase with a primary or secondary amine)
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar peptide coupling agent
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (Dimethylformamide)
- TFA (Trifluoroacetic acid)
- DCM (Dichloromethane)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Solvents for purification (e.g., HPLC grade acetonitrile and water)

Step 1: Amide Coupling of NH2-PEG1-C1-Boc with POI-Ligand-COOH

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),
dissolve POI-Ligand-COOH (1.0 eq) in anhydrous DMF.



- Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
- Coupling: Add a solution of NH2-PEG1-C1-Boc (1.2 eq) in anhydrous DMF to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS until the starting material (POI-Ligand-COOH) is consumed.
- Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product (POI-Ligand-Linker-Boc) by flash column chromatography or preparative HPLC to obtain the pure intermediate.

Step 2: Boc Deprotection and Second Amide Coupling with E3-Ligand-NH2

- Boc Deprotection: Dissolve the purified POI-Ligand-Linker-Boc intermediate from Step 1 in a solution of 20-50% TFA in DCM. Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
- Removal of TFA: Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA. The resulting product is the TFA salt of POI-Ligand-Linker-NH2.
- Second Amide Coupling: In a separate flask, dissolve the E3-Ligand-COOH (1.0 eq) in anhydrous DMF and activate it with HATU (1.1 eq) and DIPEA (2.0 eq) as described in Step 1.
- Final Coupling: Add the deprotected POI-Ligand-Linker-NH2 (TFA salt, 1.2 eq) and additional DIPEA (2-3 eq to neutralize the TFA salt) to the activated E3-Ligand-COOH mixture.
- Reaction Monitoring and Purification: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. Upon completion, purify the final PROTAC molecule using preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

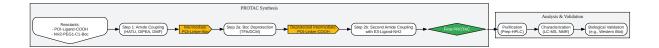


Characterization:

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Experimental Workflow Visualization

The synthesis of a PROTAC using **NH2-PEG1-C1-Boc** is a sequential process. The following diagram illustrates the general experimental workflow.



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General workflow for PROTAC synthesis.

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